molecular formula C20H27IN4O4S B2654659 N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide CAS No. 1052553-16-8

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide

Cat. No. B2654659
CAS RN: 1052553-16-8
M. Wt: 546.42
InChI Key: VNZJCQKVMUGMNT-YHLMHSEJSA-N
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Description

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide is a useful research compound. Its molecular formula is C20H27IN4O4S and its molecular weight is 546.42. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science and Nonlinear Optics

Compounds with similar functional groups have been explored for their potential in materials science, particularly in the development of materials for second-order nonlinear optics. For instance, derivatives of ethyl-substituted stilbazolium, which share similar structural motifs with the compound , have demonstrated significant solubility in organic solvents and exhibited second harmonic generation (SHG) activity, indicating their potential use in nonlinear optical applications (Okada et al., 2003).

Synthetic Chemistry

In synthetic chemistry, compounds with nitrobenzenesulfonamide functionalities are valuable intermediates for chemical transformations and synthesis. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for the synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating the utility of related functional groups in facilitating complex chemical reactions without racemization, highlighting a method that is both environmentally friendly and cost-effective (Thalluri et al., 2014).

Pharmacology

In pharmacology, sulfonamide derivatives, including those with nitrobenzenesulfonamide groups, have been investigated for various biological activities. For instance, synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, which are related to antihypertensive α-blocking agents, have shown promising pharmacological activities. These compounds, derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate, have demonstrated significant antihypertensive α-blocking activity and low toxicity, indicating their potential as therapeutic agents (Abdel-Wahab et al., 2008).

properties

IUPAC Name

N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]-N'-(4-propan-2-ylphenyl)ethanimidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S.HI/c1-15(2)17-5-7-18(8-6-17)22-16(3)23(4)14-13-21-29(27,28)20-11-9-19(10-12-20)24(25)26;/h5-12,15,21H,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZJCQKVMUGMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27IN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide

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